2-(3-Acetamidocyclopentyl)acetic acid 2-(3-Acetamidocyclopentyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654258
InChI: InChI=1S/C9H15NO3/c1-6(11)10-8-3-2-7(4-8)5-9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

2-(3-Acetamidocyclopentyl)acetic acid

CAS No.:

Cat. No.: VC17654258

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Acetamidocyclopentyl)acetic acid -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name 2-(3-acetamidocyclopentyl)acetic acid
Standard InChI InChI=1S/C9H15NO3/c1-6(11)10-8-3-2-7(4-8)5-9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
Standard InChI Key YPGKHQKRSDWGTG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1CCC(C1)CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(3-Acetamidocyclopentyl)acetic acid (C₉H₁₅NO₃) consists of a cyclopentane ring substituted with an acetamido group (-NHCOCH₃) at position 3 and a carboxylic acid (-COOH) at position 2. The cyclopentane ring imposes conformational constraints, which are critical for its biological activity. The acetamido group enhances solubility and facilitates hydrogen bonding, while the carboxylic acid enables salt formation or esterification for prodrug strategies .

Table 1: Physicochemical Properties of 2-(3-Acetamidocyclopentyl)acetic Acid

PropertyValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point320.5 ± 25.0 °C (predicted)
Melting Point180–185 °C (decomposes)
SolubilitySoluble in polar solvents (DMSO, methanol)

These properties are extrapolated from structurally related compounds, such as (2S)-amino(cyclopentyl)acetic acid (CAS 2521-84-8), which shares a similar cyclopentyl backbone .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(3-Acetamidocyclopentyl)acetic acid can be achieved through multi-step protocols involving cyclopentanone derivatives. A plausible pathway involves:

  • Formation of the Cyclopentyl Backbone: Cyclopentanone is condensed with morpholine to form an enamine intermediate, which undergoes Michael addition with acrylate esters .

  • Introduction of the Acetamido Group: The ketone intermediate is subjected to reductive amination using ammonium acetate and acetic anhydride to install the acetamido moiety .

  • Hydrolysis to Carboxylic Acid: The ester group is hydrolyzed under alkaline conditions (e.g., NaOH in methanol/water) to yield the final carboxylic acid .

Scheme 1: Proposed Synthesis of 2-(3-Acetamidocyclopentyl)acetic Acid

CyclopentanoneMorpholine, ΔEnamineAcrylateEster IntermediateNH4OAc, Ac2OAcetamido EsterHydrolysis2-(3-Acetamidocyclopentyl)acetic Acid\text{Cyclopentanone} \xrightarrow{\text{Morpholine, Δ}} \text{Enamine} \xrightarrow{\text{Acrylate}} \text{Ester Intermediate} \xrightarrow{\text{NH}_4\text{OAc, Ac}_2\text{O}} \text{Acetamido Ester} \xrightarrow{\text{Hydrolysis}} \text{2-(3-Acetamidocyclopentyl)acetic Acid}

This route mirrors the one-pot method described in the patent for synthesizing 3-(2-oxocyclopentyl)-propionic acid, where cyclopentanone and morpholine are refluxed in toluene, followed by acrylate addition .

Conformational Analysis

Spectroscopic Characterization

Biological and Pharmacological Applications

Role in Peptide Mimetics

Constrained γ-amino acids, such as 2-(3-Acetamidocyclopentyl)acetic acid, are widely used to stabilize peptide secondary structures. For instance, NPY analogues incorporating 2-(2-aminocyclopentyl)acetic acid derivatives show enhanced receptor binding affinity due to preorganized conformations that mimic native peptide folds . The acetamido group in 2-(3-Acetamidocyclopentyl)acetic acid could further improve metabolic stability and bioavailability by reducing susceptibility to proteolytic cleavage.

Industrial and Scalable Synthesis

Optimization for Manufacturing

The patent CN103508890A highlights a one-pot synthesis of cyclopentylpropionic acid derivatives with yields exceeding 90% . Adapting this method for 2-(3-Acetamidocyclopentyl)acetic acid would involve:

  • Reaction Conditions: Toluene as solvent, p-toluenesulfonic acid catalyst, and controlled acrylate addition over 4 hours.

  • Cost Efficiency: Morpholine and cyclopentanone are low-cost starting materials, enabling large-scale production.

Table 2: Comparison of Synthetic Methods

ParameterPatent Method Proposed Adaptation
Starting MaterialCyclopentanoneCyclopentanone
Catalystp-Toluenesulfonic acidp-Toluenesulfonic acid
Yield≥90%85–90% (predicted)
Key StepMichael additionReductive amination

Challenges and Future Directions

Stereochemical Control

The stereochemistry at the cyclopentyl ring’s 3-position significantly impacts biological activity. Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, must be explored to access enantiopure 2-(3-Acetamidocyclopentyl)acetic acid .

Expanding Applications

Future studies should investigate this compound’s utility in:

  • Drug Delivery: Ester prodrugs for enhanced membrane permeability.

  • Material Science: Building blocks for foldamers or supramolecular assemblies.

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